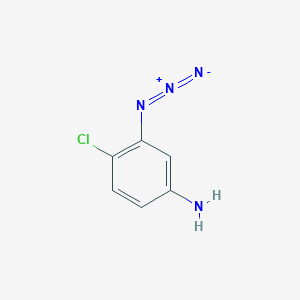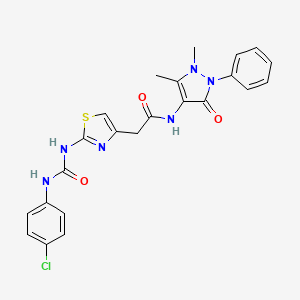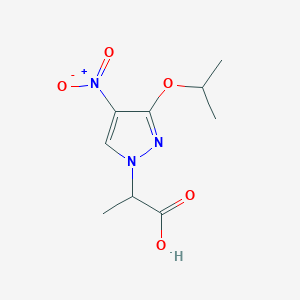![molecular formula C8H11N3O2 B2480424 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide CAS No. 1405012-72-7](/img/structure/B2480424.png)
2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide” is a chemical compound with the CAS Number: 1405012-72-7 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 2-[(6-methyl-3-pyridinyl)oxy]acetohydrazide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11N3O2/c1-6-2-3-7(4-10-6)13-5-8(12)11-9/h2-4H,5,9H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Novel Derivatives : A study by Shainova et al. (2019) details the synthesis of new derivatives of 2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide, resulting in compounds combining pyridazine and 1,3,4-oxadiazole rings. These derivatives may have unique properties and potential applications.
New Acetohydrazide Derivatives : Pivazyan et al. (2019) discuss the synthesis of a range of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, including those with additional rings like 1,2,4-triazole and furan, potentially enhancing biological activity (Pivazyan et al., 2019).
Biological Activity and Potential Therapeutics
Antimicrobial Activity : Mishra et al. (2014) reported the antimicrobial activity of certain N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide derivatives, indicating potential for use in antimicrobial treatments (Mishra et al., 2014).
Cytotoxic Activity Against Cancer Cells : Al Shareef (2020) synthesized a series of derivatives starting from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, showing promising cytotoxic effects against human breast cancer cells, suggesting potential in cancer treatment (Al Shareef, 2020).
Structural and Chemical Studies
Quantum Chemical Insights : Khalid et al. (2021) synthesized pyridine-based hydrazone derivatives and provided insights into their geometry and properties through density functional theory. This research offers a deeper understanding of the molecular structure and potential applications of these compounds (Khalid et al., 2021).
DNA Binding Studies : Eesee (2016) synthesized a derivative of pyridoxal, which was tested for DNA binding activity. Understanding how these compounds interact with DNA can be crucial for developing new drugs or therapeutic agents (Eesee, 2016).
Synthesis and Characterization : Studies by Mohammad et al. (2017) and Al-Amiery et al. (2016) detail the synthesis and characterization of new derivatives, contributing to the understanding of their properties and potential applications in various fields (Mohammad et al., 2017), (Al-Amiery et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-2-3-7(4-10-6)13-5-8(12)11-9/h2-4H,5,9H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIGDNILJUDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)


![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)